molecular formula C22H29FN4O2 B4932802 N-[2-[1-[3-(4-fluorophenyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide

N-[2-[1-[3-(4-fluorophenyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide

Cat. No.: B4932802
M. Wt: 400.5 g/mol
InChI Key: XXGRIQLTSUUZJO-UHFFFAOYSA-N
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Description

N-[2-[1-[3-(4-fluorophenyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide is a complex organic compound that features a piperidine ring, a pyrazole ring, and a fluorophenyl group

Properties

IUPAC Name

N-[2-[1-[3-(4-fluorophenyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O2/c1-22(2,3)21(29)25-19-10-13-24-27(19)18-11-14-26(15-12-18)20(28)9-6-16-4-7-17(23)8-5-16/h4-5,7-8,10,13,18H,6,9,11-12,14-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGRIQLTSUUZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=NN1C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-[3-(4-fluorophenyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-[3-(4-fluorophenyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[1-[3-(4-fluorophenyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[1-[3-(4-fluorophenyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
  • **N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
  • **N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide

Uniqueness

N-[2-[1-[3-(4-fluorophenyl)propanoyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

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